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Compound of Interest

Compound Name:
3-Iodo-5-methoxy-1H-pyrrolo[3,2-

b]pyridine

Cat. No.: B1325015 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, verified experimental data specifically for the iodination of 5-

methoxy-4-azaindole is limited. This guide provides a comprehensive overview based on

established principles of heterocyclic chemistry and analogous reactions reported for related

indole and azaindole scaffolds. The experimental protocols described herein are proposed

based on these established methods.

Introduction
5-Methoxy-4-azaindole is a heterocyclic scaffold of significant interest in medicinal chemistry.

The introduction of an iodine atom into this framework provides a versatile synthetic handle for

further functionalization through various cross-coupling reactions, enabling the exploration of

chemical space and the development of novel therapeutic agents. This document outlines the

predicted regioselectivity, proposed experimental protocols, and expected analytical

characterization for the iodination of 5-methoxy-4-azaindole.

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) nucleus possesses a dual reactivity profile, with the

electron-rich pyrrole ring being more susceptible to electrophilic attack than the electron-

deficient pyridine ring. Theoretical and experimental studies on 4-azaindole and its derivatives

consistently show that electrophilic aromatic substitution preferentially occurs at the C3 position

of the pyrrole ring[1][2]. This preference is attributed to the greater stabilization of the cationic

intermediate (sigma complex) formed upon attack at this position, which does not disrupt the
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aromaticity of the fused pyridine ring[3]. The presence of a methoxy group at the C5 position is

anticipated to further activate the ring system towards electrophilic substitution, although its

primary electronic influence will be on the pyridine ring.

Regioselectivity of Iodination
Based on the established reactivity of the 4-azaindole core, the iodination of 5-methoxy-4-

azaindole is predicted to proceed with high regioselectivity at the C3 position.
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Caption: Predicted regioselectivity of the iodination of 5-methoxy-4-azaindole.

Iodination Methodologies and Comparative Data
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Several reagents are commonly employed for the iodination of indoles and azaindoles. The

choice of reagent and conditions can influence reaction efficiency and selectivity. Below is a

summary of conditions used for analogous heterocyclic systems.
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Iodinati
ng
Reagent
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Solvent
Temp.
(°C)
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The following protocols are proposed for the synthesis of 3-iodo-5-methoxy-4-azaindole based

on the successful iodination of related azaindole and indole compounds.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method is often favored for its mild conditions and simple work-up.

Materials:

5-Methoxy-4-azaindole (1.0 eq)

N-Iodosuccinimide (NIS) (1.1 eq)

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Round-bottom flask

Magnetic stirrer

Standard glassware for workup and purification

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add 5-methoxy-4-azaindole (1.0 eq).
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Dissolution: Add anhydrous MeCN or DMF (approximately 10-20 mL per gram of substrate)

and stir the mixture at room temperature until the substrate is fully dissolved.

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion. Protect the

reaction from light by wrapping the flask in aluminum foil.

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction

by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6

hours).

Work-up:

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the solvent.

Dissolve the residue in ethyl acetate.

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench

any remaining iodine), saturated aqueous NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a

rotary evaporator to obtain the crude product.

Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using

a gradient of hexane/ethyl acetate) to yield the pure 3-iodo-5-methoxy-4-azaindole.

Protocol 2: Iodination using Iodine and a Base
This classic method is effective for many heterocyclic systems.

Materials:

5-Methoxy-4-azaindole (1.0 eq)

Iodine (I₂) (1.1 eq)

Potassium hydroxide (KOH) (2.0-3.0 eq) or another suitable base
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Anhydrous Dimethylformamide (DMF)

Additional materials as listed in Protocol 1

Procedure:

Reaction Setup: To a clean, dry round-bottom flask, add 5-methoxy-4-azaindole (1.0 eq) and

dissolve it in anhydrous DMF.

Reagent Addition: Add molecular iodine (1.1 eq) to the solution. Follow this with the portion-

wise addition of potassium hydroxide pellets (2.0-3.0 eq) over 5-10 minutes. An ice bath can

be used to control any initial exotherm.

Reaction: Allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the

reaction progress by TLC.

Work-up:

Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water

mixture.

Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until

the dark color of iodine disappears.

Extract the product with ethyl acetate (3 x volume of DMF used).

Combine the organic layers and wash sequentially with deionized water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude

product.

Purification: Purify the crude product by flash column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexanes).

Predicted Analytical and Spectroscopic Data
The following data are predicted for the expected product, 3-iodo-5-methoxy-4-azaindole.
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Parameter Predicted Value

Molecular Formula C₈H₇IN₂O

Molecular Weight 274.06 g/mol

Appearance Off-white to pale yellow solid

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

δ ~12.0 ppm (s, 1H): N-H proton of the pyrrole ring.

δ ~8.2 ppm (d, 1H): H6 proton on the pyridine ring.

δ ~7.8 ppm (s, 1H): H2 proton on the pyrrole ring.

δ ~6.8 ppm (d, 1H): H7 proton on the pyridine ring.

δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):

δ ~155 ppm: C5 (carbon bearing the methoxy group).

δ ~145 ppm: C7a (bridgehead carbon).

δ ~140 ppm: C6.

δ ~130 ppm: C2.

δ ~120 ppm: C3a (bridgehead carbon).

δ ~105 ppm: C7.

δ ~56 ppm: Methoxy carbon (-OCH₃).[7]

δ ~55 ppm: C3 (carbon bearing the iodine atom). The C-I bond will cause a significant upfield

shift.
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Visualized Workflows
General Reaction and Purification Workflow

Reaction

Work-up

Purification

1. Dissolve 5-methoxy-4-azaindole
in anhydrous solvent

2. Add iodinating reagent
(e.g., NIS or I₂/Base)

3. Stir at room temperature
(Monitor by TLC)

4. Quench reaction & remove solvent

Reaction complete

5. Liquid-liquid extraction
(e.g., EtOAc/water)

6. Wash organic layer
(Na₂S₂O₃, NaHCO₃, Brine)

7. Dry (Na₂SO₄) and concentrate

8. Column chromatography
on silica gel

Crude product

9. Characterize pure product
(NMR, MS, etc.)
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Click to download full resolution via product page

Caption: General experimental workflow for the iodination of 5-methoxy-4-azaindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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